molecular formula C14H11FO3 B6399057 3-(5-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid CAS No. 1261972-57-9

3-(5-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid

Cat. No.: B6399057
CAS No.: 1261972-57-9
M. Wt: 246.23 g/mol
InChI Key: HTMPTAIFAXNNNU-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoic acid core. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(15)5-6-13(12)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMPTAIFAXNNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689437
Record name 5'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-57-9
Record name 5'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.

    Final Product: The final step involves purification and crystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification Techniques: Advanced purification techniques such as recrystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

3-(5-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Employed in the development of advanced materials with specific properties such as fluorescence or conductivity.

    Biological Studies: Investigated for its biological activity, including potential anticancer and antimicrobial properties.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid: Unique due to the presence of both fluorine and hydroxyl groups.

    2-Methylbenzoic acid: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties.

    5-Fluoro-2-hydroxybenzoic acid: Similar but lacks the methyl group, affecting its reactivity and applications.

Uniqueness

    Structural Features: The combination of fluorine, hydroxyl, and methyl groups in this compound provides unique chemical and physical properties.

    Reactivity: The presence of these functional groups allows for diverse chemical reactions and applications in various fields.

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